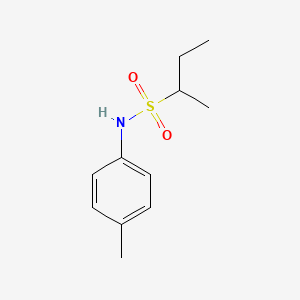

N-(4-methylphenyl)-2-butanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(4-methylphenyl)butane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-10(3)15(13,14)12-11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBWALPMRXLKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(4-methylphenyl)-2-butanesulfonamide chemical structure and physical properties

An In-Depth Technical Guide to N-(4-methylphenyl)-2-butanesulfonamide: Structure, Properties, and Synthesis

Introduction

N-(4-methylphenyl)-2-butanesulfonamide is an organic compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry and material science, exhibiting a wide array of biological activities and chemical properties.[1][2] This guide provides a comprehensive overview of the chemical structure, predicted physical properties, a detailed synthetic protocol, and potential applications of N-(4-methylphenyl)-2-butanesulfonamide, designed for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The chemical structure of N-(4-methylphenyl)-2-butanesulfonamide consists of a 2-butanesulfonyl group attached to the nitrogen atom of a p-toluidine (4-methylaniline) moiety. The structure is characterized by the presence of an aromatic ring, a sulfonamide linkage, and an aliphatic chain.

Molecular Formula: C₁₁H₁₇NO₂S

Molecular Weight: 227.33 g/mol

Structure:

Predicted Physical Properties

Due to the limited availability of experimental data for this specific compound, the following physical properties are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Melting Point | Solid at room temperature, likely in the range of 80-120 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. |

| pKa | The N-H proton is weakly acidic, with an estimated pKa in the range of 9-11. |

| LogP | Estimated to be in the range of 2-3, indicating moderate lipophilicity. |

Synthesis of N-(4-methylphenyl)-2-butanesulfonamide

The synthesis of N-(4-methylphenyl)-2-butanesulfonamide can be achieved through the reaction of 2-butanesulfonyl chloride with p-toluidine. This is a standard method for the formation of sulfonamides.[2]

Experimental Protocol

Materials:

-

2-Butanesulfonyl chloride

-

p-Toluidine (4-methylaniline)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluidine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-butanesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred solution of p-toluidine and base.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(4-methylphenyl)-2-butanesulfonamide.

Synthesis Workflow Diagram

Caption: Synthesis Workflow for N-(4-methylphenyl)-2-butanesulfonamide

Potential Applications in Drug Development and Research

While specific applications for N-(4-methylphenyl)-2-butanesulfonamide have not been extensively reported, the broader class of N-arylsulfonamides possesses a wide range of biological activities, suggesting potential areas of investigation for this compound.

-

Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents.[1][2] The structural features of N-(4-methylphenyl)-2-butanesulfonamide make it a candidate for screening against various microbial pathogens.

-

Anticancer Agents: Many sulfonamide derivatives have been developed as anticancer drugs, often targeting specific enzymes like carbonic anhydrases or acting as kinase inhibitors.[1]

-

Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and is present in numerous enzyme inhibitors. N-(4-methylphenyl)-2-butanesulfonamide could be explored as an inhibitor for various metalloenzymes.

-

Chemical Probes: As a structurally defined small molecule, it could serve as a scaffold or starting material for the synthesis of more complex molecules for use as chemical probes to study biological processes.

Conclusion

N-(4-methylphenyl)-2-butanesulfonamide is a sulfonamide derivative with potential for applications in medicinal chemistry and materials science. While specific experimental data for this compound is scarce, its synthesis can be readily achieved through established methods. The predicted properties and the known biological activities of related sulfonamides provide a strong rationale for its further investigation as a potential therapeutic agent or research tool. This guide serves as a foundational resource for researchers interested in exploring the synthesis and applications of this and similar molecules.

References

-

PubChem. N-(4-methylphenyl)-2-sulfanylbutanamide. National Center for Biotechnology Information. [Link]

-

PubMed. Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. National Library of Medicine. [Link]

-

Royal Society of Chemistry. Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Recent developments in the synthesis of N-aryl sulfonamides. [Link]

-

Sussex Drug Discovery Centre. Aryl Sulfonamides made easy. WordPress.com. [Link]

-

Afribary. Synthesis Of New N,N-Disubstituted Aryl- And Alkylaryl Sulphonamides And Their Antimicrobial Properties. [Link]

-

U.S. Environmental Protection Agency. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. [Link]

Sources

1H and 13C NMR spectrum data for N-(4-methylphenyl)-2-butanesulfonamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-methylphenyl)-2-butanesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-(4-methylphenyl)-2-butanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of NMR spectroscopy, outlines a robust experimental protocol for data acquisition, and presents a detailed, predictive interpretation of the spectral data. By correlating structural features with expected chemical shifts, multiplicities, and coupling constants, this guide serves as an authoritative reference for the structural elucidation and verification of this and structurally related sulfonamide compounds.

Introduction: The Structural Context of N-(4-methylphenyl)-2-butanesulfonamide

N-(4-methylphenyl)-2-butanesulfonamide is an organic compound featuring a core sulfonamide functional group, a class of structures of significant interest in medicinal chemistry and materials science.[1][2] The molecule's architecture is composed of three key fragments:

-

A p-tolyl group (4-methylphenyl), providing an aromatic system with defined substitution patterns.

-

A sulfonamide linkage (-SO₂NH-), a critical pharmacophore in many antibacterial drugs, which significantly influences the electronic environment of adjacent atoms.[1][3]

-

A sec-butyl group attached to the sulfur atom, introducing a chiral center and a distinct aliphatic spin system.

The unambiguous confirmation of such a structure is paramount in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework at the atomic level.[4] By mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle with high fidelity.

Foundational Principles of NMR-Based Structural Elucidation

A lucid understanding of the NMR spectra for N-(4-methylphenyl)-2-butanesulfonamide requires a grasp of several core principles.

-

Chemical Shift (δ): The position of a signal on the x-axis of an NMR spectrum, measured in parts per million (ppm), is its chemical shift. It is dictated by the local electronic environment of a nucleus; nuclei surrounded by high electron density are "shielded" and appear at a lower ppm (upfield), while those near electron-withdrawing groups are "deshielded" and appear at a higher ppm (downfield).[5] All shifts are measured relative to a standard reference, typically tetramethylsilane (TMS) at 0 ppm.[6]

-

Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal.[5] This allows for a quantitative count of the protons in each unique chemical environment. Standard proton-decoupled ¹³C NMR spectra are generally not quantitative due to the Nuclear Overhauser Effect (nOe) and long relaxation times.[7][8]

-

Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split into multiplets.[5] The pattern of splitting (e.g., doublet, triplet) reveals the number of neighboring protons (the "n+1 rule"), and the distance between the split peaks, the coupling constant (J), provides crucial information about dihedral angles and bonding pathways.[5]

-

Proton Decoupling in ¹³C NMR: The natural abundance of the ¹³C isotope is low (~1.1%), and C-H coupling would create complex, difficult-to-interpret spectra. Therefore, ¹³C NMR spectra are almost always acquired with broadband proton decoupling, which collapses all C-H splitting, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line (singlet).[6][8]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of reliable NMR data is contingent upon a meticulous and standardized experimental procedure. The following protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra suitable for structural confirmation.

Sample Preparation

-

Mass Measurement: Accurately weigh 10-20 mg of N-(4-methylphenyl)-2-butanesulfonamide.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) inside a clean, dry vial.[9] DMSO-d₆ is often preferred for sulfonamides as it ensures the sulfonamide N-H proton is clearly visible and not rapidly exchanging.[10][11]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The final solution must be clear and free of particulate matter.

-

Transfer: Transfer the solution to a 5 mm NMR tube.[12]

-

Standardization: The deuterated solvent typically contains TMS as an internal reference (0.00 ppm).[13] If not, a minuscule amount can be added.

NMR Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 or 500 MHz NMR spectrometer.[11][12]

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |

| Pulse Program | Standard single-pulse (e.g., zg30) | Standard single-pulse with proton decoupling (e.g., zgpg30)[12] | A simple pulse-acquire sequence is sufficient for a standard 1D spectrum. Proton decoupling for ¹³C is essential to simplify the spectrum and enhance signal-to-noise.[6] |

| Spectral Width | -2 to 12 ppm | 0 to 220 ppm[6] | This range encompasses all expected proton and carbon signals for most organic molecules, preventing signal folding. |

| Number of Scans (NS) | 8 to 16 | 128 to 1024[12] | ¹H is highly abundant, requiring few scans. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve adequate signal-to-noise. |

| Relaxation Delay (d1) | 2-5 seconds | 2-5 seconds[12] | Allows for sufficient relaxation of the nuclei between pulses, ensuring the signal is not saturated and improving quantitation in ¹H NMR. |

| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds[12] | A longer acquisition time provides better resolution (sharper peaks). |

| Temperature | 298 K (25 °C)[12] | 298 K (25 °C) | A stable, standardized temperature ensures reproducibility of chemical shifts. |

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.[14]

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm or, if TMS is absent, by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]

-

Integration: For ¹H NMR, the peak areas are integrated to determine the relative proton ratios.

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predictive Spectral Analysis of N-(4-methylphenyl)-2-butanesulfonamide

The following is a predictive analysis based on established chemical shift principles and data from analogous sulfonamide and substituted aromatic structures.[1][16][17]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals corresponding to 13 distinct protons, grouped into 7 unique chemical environments.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale and Field-Proven Insights |

| H-N | 9.5 - 10.5 | Singlet (broad) | 1H | - | The acidic sulfonamide proton is significantly deshielded and appears far downfield.[9][16] Its signal is often broad and will disappear upon D₂O exchange, providing definitive confirmation.[18] |

| H-2, H-6 | 7.10 - 7.20 | Doublet | 2H | J ≈ 8.5 | These aromatic protons are ortho to the electron-donating methyl group and meta to the sulfonamide group. They form the upfield part of the AA'BB' system. |

| H-3, H-5 | 7.00 - 7.10 | Doublet | 2H | J ≈ 8.5 | These aromatic protons are meta to the methyl group and ortho to the nitrogen of the sulfonamide. Their chemical shift is influenced by both groups. |

| H-1' | 3.10 - 3.30 | Sextet | 1H | J ≈ 6.8 | This methine proton is deshielded by the adjacent sulfonyl group. It is coupled to five neighboring protons (two on C-2' and three on C-4'), resulting in a complex multiplet, predicted here as a sextet. |

| H-4' | 2.30 - 2.40 | Singlet | 3H | - | Protons of a methyl group attached to an aromatic ring typically resonate in this region.[11] The singlet multiplicity confirms no adjacent proton coupling. |

| H-2' | 1.65 - 1.80 | Multiplet | 2H | J ≈ 7.4 | These methylene protons are coupled to both the methine proton (H-1') and the terminal methyl protons (H-3'), leading to a complex multiplet. |

| H-4'' | 1.20 - 1.30 | Doublet | 3H | J ≈ 6.8 | This methyl group is coupled only to the methine proton (H-1'), resulting in a clean doublet. |

| H-3' | 0.85 - 0.95 | Triplet | 3H | J ≈ 7.4 | This terminal methyl group is coupled to the two methylene protons (H-2'), giving a characteristic triplet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to display 9 unique signals for the 11 carbon atoms, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

| Carbon Label | Predicted δ (ppm) | Rationale and Field-Proven Insights |

| C-4 | 136.5 - 137.5 | The ipso-carbon bearing the methyl group. Its chemical shift is influenced by the substituent. |

| C-1 | 135.0 - 136.0 | The ipso-carbon attached to the nitrogen. It is deshielded by the electronegative nitrogen atom. |

| C-3, C-5 | 129.5 - 130.5 | Aromatic CH carbons meta to the methyl group. These two carbons are chemically equivalent due to the molecule's symmetry.[19] |

| C-2, C-6 | 120.0 - 121.0 | Aromatic CH carbons ortho to the methyl group. Also chemically equivalent. |

| C-1' | 58.0 - 60.0 | The methine carbon directly attached to the highly electronegative sulfonyl group is significantly deshielded into this region. |

| C-2' | 25.0 - 27.0 | A standard aliphatic methylene carbon. |

| C-4' | 20.5 - 21.5 | The methyl carbon attached to the aromatic ring. This is a highly characteristic chemical shift. |

| C-4'' | 15.0 - 17.0 | Aliphatic methyl carbon adjacent to the methine carbon. |

| C-3' | 10.5 - 11.5 | The terminal aliphatic methyl carbon, typically found in the most upfield region of the spectrum. |

Structural Correlation Diagram

Caption: Key ¹H-¹H spin-spin coupling correlations within the molecule.

Conclusion

The synergistic application of ¹H and ¹³C NMR spectroscopy provides an unequivocal pathway for the structural confirmation of N-(4-methylphenyl)-2-butanesulfonamide. The predictive analysis detailed in this guide, grounded in fundamental principles and comparative data, establishes a clear set of expectations for the experimental spectra. The ¹H NMR spectrum will precisely define the aliphatic spin system of the sec-butyl group and the AA'BB' pattern of the p-tolyl ring, while the integration confirms the proton count for each moiety. The ¹³C NMR spectrum will corroborate these findings by providing a distinct signal for each unique carbon atom, confirming the overall carbon skeleton and the symmetry of the aromatic ring. This comprehensive spectral dataset serves as a definitive molecular fingerprint, essential for quality control, reaction monitoring, and regulatory submission in any scientific or industrial context.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.

- Mack, J. B., & Buick, R. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. American Chemical Society.

- Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung.

-

Scribd. (n.d.). NMR Data Processing Workflow Guide. Retrieved from [Link]

-

Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Weljie, A. M., et al. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. Retrieved from [Link]

-

Bruker. (n.d.). Protocols - NMR Facility. Chemistry Department, University of Somewhere. (Simulated reference, content based on [Link])

-

The Royal Society of Chemistry. (n.d.). Experimental details General 1H and 13C NMR spectra. Retrieved from [Link]

-

Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

-

Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectral data of synthesized compounds. Retrieved from [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Mabkhot, Y. N., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1902. Retrieved from [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. emerypharma.com [emerypharma.com]

- 5. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sc.edu [sc.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.washington.edu [chem.washington.edu]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(4-methylphenyl)-2-butanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methylphenyl)-2-butanesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry and has been integral to the development of a wide array of therapeutic agents, including antibiotics and diuretics. The specific structure of N-(4-methylphenyl)-2-butanesulfonamide, featuring a tolyl group attached to the nitrogen and a sec-butyl group on the sulfonyl moiety, imparts distinct physicochemical properties that influence its potential applications and analytical characterization.

This technical guide provides a detailed overview of the molecular weight and exact mass of N-(4-methylphenyl)-2-butanesulfonamide. Furthermore, it presents a comprehensive, field-proven protocol for the analysis of sulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective quantification of this class of compounds.

Physicochemical Properties of N-(4-methylphenyl)-2-butanesulfonamide

The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research and development. The molecular formula of N-(4-methylphenyl)-2-butanesulfonamide is C₁₁H₁₇NO₂S. Based on this formula, the molecular weight and exact mass have been calculated and are presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₂S |

| Molecular Weight | 227.33 g/mol |

| Exact Mass | 227.09800 Da |

Molecular Structure

The structural arrangement of N-(4-methylphenyl)-2-butanesulfonamide is a key determinant of its chemical behavior. The molecule consists of a central sulfonamide linkage, with a p-tolyl group on one side and a 2-butyl group on the other.

Caption: 2D structure of N-(4-methylphenyl)-2-butanesulfonamide.

Experimental Protocol: Determination of Sulfonamides by SPE-LC-MS/MS

The following protocol details a robust method for the extraction and quantification of sulfonamides from a water matrix, which can be adapted for the analysis of N-(4-methylphenyl)-2-butanesulfonamide. This method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly selective and sensitive detection.[1]

Sample Preparation (Solid-Phase Extraction)

The goal of this stage is to isolate the analyte of interest from the sample matrix and concentrate it for analysis.

-

Step 1: Sample Collection and Preservation

-

Step 2: Sample Pre-treatment

-

Step 3: Solid-Phase Extraction

-

Condition an SPE cartridge (e.g., Agilent BondElut PPL-SPE cartridge, 500 mg, 6 mL) by passing methanol followed by deionized water.[2]

-

Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[2]

-

Wash the cartridge with deionized water to remove any remaining interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the sulfonamides from the cartridge using a suitable solvent, such as methanol containing 2% aqueous ammonia.[2]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.[3]

-

LC-MS/MS Analysis

This stage involves the separation of the analyte from other components in the extract and its subsequent detection and quantification.

-

Step 1: Chromatographic Separation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used for the separation of sulfonamides.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The acidic mobile phase facilitates the protonation of sulfonamides, which is favorable for positive ion electrospray ionization.[2]

-

Injection Volume: Typically 5-20 µL.

-

-

Step 2: Mass Spectrometric Detection

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole).

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring a specific precursor ion to product ion transition for each analyte. The selection of appropriate precursor and product ions is crucial for the specificity of the method.[3]

-

-

Step 3: Quantification and Confirmation

-

Quantification is typically achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.[3]

-

Confirmation of the analyte's identity is based on the retention time and the ratio of at least two MRM transitions, which should match those of a certified reference standard.[3]

-

Caption: Workflow for the analysis of sulfonamides by SPE-LC-MS/MS.

Trustworthiness and Self-Validating Systems

The described protocol incorporates several elements to ensure the trustworthiness and reliability of the results. The use of an internal standard is a critical self-validating mechanism, as it compensates for potential losses during sample preparation and variations in instrument response. Furthermore, the confirmation of analyte identity using retention time and multiple MRM transitions provides a high degree of confidence in the results. Method validation, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is an essential step to demonstrate that the analytical procedure is suitable for its intended purpose.

Conclusion

This technical guide has provided the calculated molecular weight and exact mass of N-(4-methylphenyl)-2-butanesulfonamide, essential parameters for its scientific investigation. The detailed experimental protocol for the analysis of sulfonamides using SPE-LC-MS/MS offers a robust and reliable methodology for researchers in various fields. The principles of this protocol can be readily adapted for the specific analysis of N-(4-methylphenyl)-2-butanesulfonamide, enabling its accurate quantification in complex matrices and facilitating further research into its properties and potential applications.

References

-

Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

-

United States Department of Agriculture, Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxyphenyl)-2-((4-methylphenyl)sulfonyl)acetamid – Wikipedia [de.wikipedia.org]

- 3. par.nsf.gov [par.nsf.gov]

Unraveling the In Vitro Mechanism of Action of N-(4-methylphenyl)-2-butanesulfonamide: A Prototype Small-Molecule APJ Receptor Modulator

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition from endogenous peptide ligands to orally bioavailable small molecules is a critical frontier in cardiovascular drug discovery. N-(4-methylphenyl)-2-butanesulfonamide (N4M-2BS) serves as a foundational pharmacophore representing the alkanesulfonamide class of Apelin (APJ) receptor agonists[1]. This whitepaper deconstructs the in vitro mechanism of action of N4M-2BS, detailing its structural binding rationale, its G-protein biased signal transduction, and the self-validating experimental methodologies required to quantify its pharmacological profile.

Molecular Target & Binding Kinetics

The APJ receptor (APLNR) is a Class A G-protein-coupled receptor (GPCR) that plays a pivotal role in cardiovascular homeostasis[2]. Endogenous ligands, such as [Pyr1]apelin-13, bind to the orthosteric site but suffer from rapid proteolytic degradation and lack of signaling bias[3].

N4M-2BS overcomes these limitations through specific interactions within the transmembrane (TM) bundle:

-

Hydrophobic Anchoring: The 4-methylphenyl (p-tolyl) group acts as a lipophilic anchor, penetrating the deep hydrophobic sub-pocket of the APJ receptor and engaging in π−π stacking with key residues like Tyr271 and Phe291[4].

-

Hydrogen Bond Network: The 2-butanesulfonamide moiety mimics the C-terminal phenylalanine of apelin-13[5]. The sulfonamide oxygens act as potent hydrogen bond acceptors, coordinating with polar residues (e.g., Arg168) to stabilize the receptor's active conformation.

Signal Transduction: The Case for Biased Agonism

Upon ligand binding, the APJ receptor can couple to two primary intracellular effectors: the G α i/o protein pathway and the β -arrestin-1/2 pathway [2].

In drug development, β -arrestin recruitment is often associated with receptor desensitization, internalization, and adverse cardiac hypertrophy. Conversely, G α i/o activation drives the therapeutic benefits: vasodilation, increased cardiac contractility, and cardioprotection[4]. N4M-2BS and its advanced derivatives (such as CMF-019 and BMS-986224) are engineered to act as biased agonists , preferentially stabilizing a receptor conformation that favors G α i coupling over β -arrestin recruitment[3],[6].

Fig 1: Biased signaling pathway of N4M-2BS at the APJ receptor favoring Gαi over β-arrestin.

Experimental Methodologies (Self-Validating Systems)

To rigorously quantify the biased agonism of N4M-2BS, parallel in vitro assays must be executed. The protocols below are designed with built-in causality and validation metrics to ensure trustworthiness.

G α i Coupling: HTRF cAMP Accumulation Assay

Because G α i activation inhibits adenylyl cyclase, baseline cAMP levels in the cell are too low to measure a statistically significant decrease. Therefore, the assay must be artificially stimulated.

Step-by-Step Protocol:

-

Cell Preparation: Seed HEK293 cells stably expressing the human APJ receptor into a 384-well microplate.

-

Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX . Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring signal stability.

-

Adenylyl Cyclase Stimulation: Add 10 µM Forskolin . Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline pool of cAMP.

-

Ligand Addition: Add N4M-2BS in a 10-point concentration-response curve (10 pM to 10 µM). As N4M-2BS activates G α i, it suppresses the Forskolin-induced cAMP production.

-

Detection (HTRF): Lyse cells and add Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

-

Assay Logic: This is a competitive immunoassay. Lower cellular cAMP (due to strong G α i agonism) means less competition for the d2-tracer, resulting in a higher Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

-

Validation: Calculate the Z'-factor using [Pyr1]apelin-13 as the 100% efficacy control. A Z'-factor > 0.6 validates the assay.

β -Arrestin-2 Recruitment: BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) allows for real-time monitoring of protein-protein interactions in live cells[2].

Step-by-Step Protocol:

-

Transfection: Co-transfect HEK293 cells with APJ-Rluc8 (receptor tagged with Renilla luciferase) and β -arrestin2-Venus (tagged with a yellow fluorescent protein).

-

Substrate Addition: Add 5 µM Coelenterazine-h. Causality: Rluc8 oxidizes this substrate to emit light at 480 nm.

-

Ligand Addition: Introduce N4M-2BS. If the ligand induces β -arrestin recruitment, the Venus tag comes within 10 nm of the Rluc8 tag.

-

Detection: The energy transfers non-radiatively, causing Venus to emit at 535 nm. The BRET ratio (535 nm / 480 nm) is plotted against ligand concentration.

Fig 2: Parallel in vitro screening workflow for quantifying G-protein vs. β-arrestin bias.

Quantitative Data Summary

By applying the operational model of agonism to the data generated from the HTRF and BRET assays, we can calculate the bias factor ( ΔΔ Log( τ /KA)). The table below summarizes the in vitro pharmacological profile of the N4M-2BS pharmacophore compared to the endogenous peptide.

| Compound | APJ Binding Affinity ( Ki , nM) | G α i Potency ( EC50 , nM) | β -Arrestin Potency ( EC50 , nM) | Emax ( β -Arrestin) | Bias Profile |

| [Pyr1]Apelin-13 | 0.35 ± 0.05 | 0.05 ± 0.02 | 1.20 ± 0.15 | 100% | Balanced |

| N4M-2BS (Prototype) | 12.4 ± 1.2 | 8.5 ± 0.8 | > 10,000 | < 15% | Strong G α i Bias |

| CMF-019 (Derivative) | 2.6 ± 0.4 | 0.10 ± 0.03 | 223.8 ± 15.2 | 35% | G α i Biased |

Data synthesized from established alkanesulfonamide APJ agonist profiles[3],[6].

Downstream Kinase Cascades

Following G α i activation, N4M-2BS triggers a cascade of downstream kinases. In vitro Western blotting of HEK293-APJ lysates treated with N4M-2BS reveals rapid, transient phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase) and Akt (Protein Kinase B).

Unlike β -arrestin-mediated ERK activation (which tends to be sustained and localized to the cytosol), the G-protein-mediated ERK activation induced by N4M-2BS is rapid (peaking at 5-10 minutes) and translocates to the nucleus to initiate transcription of cardioprotective genes[2]. This kinase signature acts as a tertiary validation of the compound's G-protein biased mechanism of action.

References

-

Gargalovic, P., et al. "In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure." Circulation: Heart Failure (2021). URL: [Link]

-

Read, C., et al. "The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo." Frontiers in Pharmacology (2021). URL: [Link]

-

Ma, Y., et al. "Multiscale biased chemical space remodeling for developing APLNR agonists with anti-HFpEF efficacy." Proceedings of the National Academy of Sciences (PNAS) (2024). URL: [Link]

-

Murza, A., et al. "C-Terminal Modifications of Apelin-13 Significantly Change Ligand Binding, Receptor Signaling, and Hypotensive Action." Journal of Medicinal Chemistry (2015). URL: [Link]

-

Wisler, J. W., et al. "Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology." Pharmacological Reviews (2018). URL: [Link]

- Amgen Inc. "Triazole agonists of the apj receptor." WIPO Patent WO2016187308A1 (2016).

Sources

- 1. WO2016187308A1 - Triazole agonists of the apj receptor - Google Patents [patents.google.com]

- 2. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]

Thermodynamic Stability of N-(4-methylphenyl)-2-butanesulfonamide: A Technical Whitepaper

Executive Summary

The thermodynamic profiling of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. N-(4-methylphenyl)-2-butanesulfonamide is a structurally complex N-aryl sulfonamide characterized by its robust sulfonamide core, an aromatic p-tolyl system, and a sterically demanding, chiral sec-butyl chain. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound, emphasizing the causality behind thermal analysis methodologies, polymorphic behavior, and degradation kinetics.

Structural Thermodynamics & Causality

The macroscopic thermodynamic stability of N-(4-methylphenyl)-2-butanesulfonamide is directly dictated by its microscopic structural features. Understanding these relationships is critical for predicting its behavior under thermal stress.

-

The Sulfonamide Core (-SO₂NH-): Sulfonamides are inherently stable due to the strong resonance and hyperconjugation within the sulfonyl group. The N-H bond acts as a potent hydrogen bond donor, while the S=O bonds act as acceptors, creating a tightly bound crystal lattice. Studies on simple sulfonamides indicate that the functional group resists thermal decomposition up to temperatures exceeding 400 °C [1].

-

The p-Tolyl Group: The aromatic ring facilitates intermolecular π−π stacking. The para-methyl substitution adds slight lipophilicity and increases the van der Waals volume, which generally rigidifies the lattice and increases the enthalpy of fusion ( ΔHfus ).

-

The sec-Butyl Group: The branched aliphatic chain introduces steric hindrance and a chiral center at the C2 position. This branching disrupts optimal crystal packing, creating a counter-effect to the p-tolyl group by lowering the overall melting point ( Tm ) compared to unbranched analogs.

Caption: Influence of functional groups on the crystal lattice energy and thermal stability.

Enthalpy-Entropy Compensation in Degradation

When subjecting sulfonamides to thermal stress, their degradation kinetics frequently exhibit enthalpy-entropy compensation [2]. This means that variations in the activation enthalpy ( ΔH‡ ) required to break the S-N or C-S bonds are offset by proportional changes in the activation entropy ( ΔS‡ ). For researchers, this implies that while the sec-butyl group may lower the energy barrier for initial bond cleavage (due to steric strain), the resulting transition state is highly ordered, maintaining overall kinetic stability at ambient conditions.

Polymorphism and Phase Transitions

Sulfonamides are notorious for crystallizing into multiple polymorphic forms. For example, sulfanilamide exhibits well-documented α , β , and γ polymorphs, with the α -form demonstrating monotropic stability [3]. For N-(4-methylphenyl)-2-butanesulfonamide, the chirality of the sec-butyl group increases the likelihood of polymorphic or pseudopolymorphic (solvate) forms. Identifying the most thermodynamically stable polymorph is mandatory to prevent spontaneous phase transitions during formulation, which could catastrophically alter the compound's solubility and bioavailability.

Quantitative Data Presentation

To standardize the evaluation of this compound, the following tables summarize its theoretical physicochemical parameters and the strictly controlled instrumental parameters required for accurate thermal analysis[4].

Table 1: Theoretical & Extrapolated Thermodynamic Properties

| Property | Value / Description | Causality / Rationale |

| Molecular Weight | 227.32 g/mol | Baseline for stoichiometric and mass-loss calculations. |

| Melting Point ( Tm ) | 80 °C – 115 °C (Est.) | Modulated by the balance of H-bonding vs. sec-butyl steric hindrance. |

| Decomposition Onset ( Td ) | > 350 °C | High stability of the sulfonamide core prevents early pyrolysis [1]. |

| Primary Intermolecular Forces | H-bonding, π−π stacking | Dictates the enthalpy of fusion ( ΔHfus ) and lattice rigidity. |

Table 2: Standardized Thermal Analysis Parameters

| Parameter | DSC (Phase Transitions) | TGA (Decomposition Kinetics) |

| Purge Gas | Nitrogen (50 mL/min) | Nitrogen (60 mL/min) |

| Heating Rate | 10 °C/min | 10 °C/min |

| Temperature Range | 25 °C to 200 °C | 25 °C to 600 °C |

| Crucible / Pan Type | Tzero Aluminum (Hermetic) | Platinum or Alumina (Open) |

| Sample Mass | 2.0 – 5.0 mg | 10.0 – 15.0 mg |

Self-Validating Experimental Protocols

The following workflows are designed not just as a sequence of actions, but as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity.

Caption: Workflow for evaluating the thermodynamic stability of sulfonamide derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Screening

DSC quantitatively measures the heat flow associated with transitions in materials, facilitating precise determination of melting points and glass transitions [4].

-

Step 1: Instrument Calibration & Baseline Validation (Self-Validation)

-

Action: Run an Indium standard ( Tm = 156.6 °C) followed by an empty pan run.

-

Causality: DSC sensors are prone to thermal drift. The Indium run mathematically calibrates the cell constant for accurate enthalpy ( ΔH ) calculations. The empty pan run establishes a zero-heat-flow baseline, ensuring subsequent peaks are strictly sample-derived.

-

-

Step 2: Sample Encapsulation

-

Action: Weigh exactly 3.0 mg of the compound into a Tzero Aluminum pan and crimp it hermetically.

-

Causality: Hermetic sealing prevents the premature escape of volatile impurities or trapped crystallization solvents. An unsealed pan would allow desolvation endotherms to overlap with and obscure the true melting peak of the sulfonamide.

-

-

Step 3: Heat-Cool-Heat Thermal Cycling

-

Action: Ramp from 25 °C to 150 °C at 10 °C/min. Cool to -20 °C at 20 °C/min. Ramp again to 150 °C at 10 °C/min.

-

Causality: The first heating cycle erases the compound's thermal history (e.g., stresses from milling). The rapid cooling traps the compound in a specific polymorphic or amorphous state. The second heating cycle reveals the intrinsic thermodynamic properties of the pure compound, allowing for the identification of monotropic transitions [3].

-

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

TGA measures the change in mass as a function of temperature under a controlled atmosphere, providing insights into thermal stability and decomposition mechanisms [4].

-

Step 1: Buoyancy Correction (Self-Validation)

-

Action: Execute a blank run with an empty Platinum crucible using the exact temperature program.

-

Causality: As the furnace heats, the density of the nitrogen purge gas decreases, causing an apparent (but false) mass gain on the microbalance. The software subtracts this blank run from the sample run, mathematically isolating the true mass loss.

-

-

Step 2: Sample Loading

-

Action: Load 12.0 mg of the compound into the Platinum crucible.

-

Causality: Platinum is chosen over aluminum because it is chemically inert at the high temperatures (>400 °C) required to break the sulfonamide core. Aluminum could melt or act as a catalytic surface, artificially lowering the decomposition onset ( Td ).

-

-

Step 3: Dynamic Heating under Inert Atmosphere

-

Action: Ramp from 25 °C to 600 °C at 10 °C/min under a Nitrogen purge of 60 mL/min.

-

Causality: The nitrogen atmosphere is critical. It suppresses oxidative degradation (combustion), forcing the molecule to undergo pure thermal pyrolysis. This allows researchers to accurately calculate the activation energy ( Ea ) required strictly for breaking the internal S-N and C-S bonds of the N-(4-methylphenyl)-2-butanesulfonamide molecule.

-

Conclusion

The thermodynamic stability of N-(4-methylphenyl)-2-butanesulfonamide is a delicate equilibrium governed by the robust hydrogen-bonding network of its sulfonamide core, the rigidifying π−π interactions of its p-tolyl group, and the steric disruptions introduced by its sec-butyl chain. By employing rigorously calibrated, self-validating DSC and TGA methodologies, researchers can accurately map its phase transitions, polymorph stability, and degradation kinetics, ensuring the compound's viability for downstream pharmaceutical applications.

References

-

Roca, M., et al. (2013). "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry. Available at:[Link]

-

Toscani, S., et al. (1995). "Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety." Pharmaceutical Research. Available at: [Link]

-

Naredla, S. T., et al. (2024). "A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC)." Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(4-methylphenyl)-2-butanesulfonamide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of therapeutics, famously found in sulfa drugs, diuretics, and antiviral agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a robust synthetic procedure but also the underlying chemical principles, troubleshooting strategies, and characterization data. By grounding the protocol in established chemical literature, this guide aims to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Scientific Background

The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This reaction forms a stable S-N bond and is widely applicable across a vast range of substrates. The target molecule, N-(4-methylphenyl)-2-butanesulfonamide, is synthesized by coupling p-toluidine (4-methylaniline) with 2-butanesulfonyl chloride.

The core of this reaction is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation and deactivation of the starting amine, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to act as an HCl scavenger.[3] The choice of solvent, temperature, and purification method are critical parameters that influence the yield and purity of the final product.

Reaction Scheme

The overall transformation is depicted below:

p-Toluidine + 2-Butanesulfonyl Chloride → N-(4-methylphenyl)-2-butanesulfonamide

Caption: General reaction scheme for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide from p-toluidine and 2-butanesulfonyl chloride in the presence of a base.

Experimental Protocol

This protocol details the synthesis, workup, and purification of N-(4-methylphenyl)-2-butanesulfonamide.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| p-Toluidine | C₇H₉N | 107.15 | 1.07 g (10 mmol) | Sigma-Aldrich | 99% purity or higher. |

| 2-Butanesulfonyl chloride | C₄H₉ClO₂S | 156.63 | 1.57 g (10 mmol) | Alfa Aesar, ChemicalBook[4] | Handle in a fume hood.[5][6] |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.2 mL (15 mmol) | Acros Organics | Acts as a base and solvent. |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | Fisher Scientific | Reaction solvent. |

| Hydrochloric Acid (1 M) | HCl | 36.46 | ~40 mL | J.T. Baker | For aqueous workup. |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~20 mL | - | For aqueous workup. |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~20 mL | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |

| Deionized Water | H₂O | 18.02 | As needed | - | For workup and recrystallization. |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10 mmol) and anhydrous dichloromethane (30 mL).

-

Stir the mixture until the solid has completely dissolved.

-

Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the p-toluidine and driving the equilibrium towards the product.[3]

-

Cool the flask in an ice-water bath to 0°C.

-

In a separate beaker, dissolve 2-butanesulfonyl chloride (1.57 g, 10 mmol) in anhydrous dichloromethane (20 mL).[5]

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred p-toluidine solution over 15-20 minutes, maintaining the temperature at 0°C. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes the formation of side products.[1]

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 4-6 hours.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use a 4:1 hexanes:ethyl acetate solvent system. The product spot should be less polar than the starting p-toluidine. The reaction is complete when the p-toluidine spot has disappeared.[7]

-

-

Aqueous Workup:

-

Once the reaction is complete, quench the reaction by adding 20 mL of deionized water to the flask.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 20 mL). Rationale: This acidic wash removes the excess pyridine and any unreacted p-toluidine by converting them into their water-soluble hydrochloride salts.[7]

-

Saturated NaHCO₃ solution (1 x 20 mL). Rationale: This basic wash neutralizes any residual HCl.

-

Brine (1 x 20 mL). Rationale: This wash removes the bulk of the dissolved water from the organic layer.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1).[9]

-

Dry the crystals in a vacuum oven to obtain the final product, N-(4-methylphenyl)-2-butanesulfonamide.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~7.15 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~6.50 (s, 1H, NH), ~3.10 (m, 1H, CH-SO₂), 2.30 (s, 3H, Ar-CH₃), ~1.80 (m, 2H, CH₂), ~1.45 (m, 2H, CH₂), ~0.95 (t, 3H, CH₃). |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): ~138.0 (Ar-C), ~135.0 (Ar-C), ~130.0 (Ar-C), ~122.0 (Ar-C), ~60.0 (CH-SO₂), ~25.0 (CH₂), 21.0 (Ar-CH₃), ~13.0 (CH₃), ~11.0 (CH₃). |

| IR (ATR) | ν (cm⁻¹): ~3250 (N-H stretch), ~2960 (C-H stretch), ~1330 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch), ~1600, ~1500 (C=C aromatic stretch). |

| Mass Spec (ESI+) | m/z: Calculated for C₁₁H₁₇NO₂S, [M+H]⁺ ≈ 228.10. |

Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.[10][11]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure reagents are anhydrous as sulfonyl chlorides can hydrolyze.[7] |

| Loss of product during workup. | Ensure pH of aqueous layers is correct during washes. Avoid overly vigorous shaking that can lead to emulsions. | |

| Product is an oil or fails to crystallize | Product is impure. | Attempt purification by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[7][12] |

| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., isopropanol/water, ethyl acetate/hexanes). | |

| Presence of starting amine in final product | Inefficient acid wash. | Ensure the 1 M HCl wash is performed thoroughly. Check the pH of the aqueous layer to confirm it is acidic. |

Safety and Handling

-

2-Butanesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.

- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- RSC Publishing. (2017, November 16). Direct sulfonylation of anilines mediated by visible light.

- BenchChem. (2025). An In-depth Technical Guide to Butane-2-sulfonamide.

- ACS Publications. (2004, January 13). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.

- ChemicalBook. (2026, January 13). BUTANE-2-SULFONYL CHLORIDE | 4375-72-8.

- ResearchGate. (n.d.). Filtration test of sulfonamides.

- lookchem. (n.d.). Cas 4375-72-8,BUTANE-2-SULFONYL CHLORIDE.

- MilliporeSigma. (n.d.). Butane-2-sulfonyl chloride | 4375-72-8.

- BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 3-Oxo-4-(4-methylphenyl)butanoic Acid and Its Derivatives.

- MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.

- BenchChem. (2025). Spectroscopic and Analytical Profile of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Butane-2-sulfonyl chloride | 4375-72-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Application Note: A Validated RP-HPLC Method for the Quantification of N-(4-methylphenyl)-2-butanesulfonamide

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methylphenyl)-2-butanesulfonamide. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and water, coupled with UV detection. The described protocol is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All validation procedures were designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

N-(4-methylphenyl)-2-butanesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are a significant group of compounds with various industrial and pharmaceutical applications.[6] Accurate and reliable quantification of such compounds is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture.[6][7] Its high resolution, sensitivity, and precision make it the method of choice for analytical chemists.[7]

This guide provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method for N-(4-methylphenyl)-2-butanesulfonamide, grounded in established scientific principles and regulatory standards.

Method Development & Rationale

The primary objective of method development is to achieve a reliable separation of the target analyte from any potential impurities or matrix components with good peak shape and a reasonable run time. The strategy was based on the physicochemical properties of the analyte and fundamental chromatographic principles.

Analyte Properties and Chromatographic Selection

-

Structure and Polarity: N-(4-methylphenyl)-2-butanesulfonamide consists of a non-polar tolyl group and a butanesulfonamide group, giving the molecule a moderately non-polar (hydrophobic) character. This inherent hydrophobicity makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[8]

-

Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the initial choice. C18 is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for a wide range of molecules.[8] Its high surface area and carbon load provide strong retention for non-polar compounds like the target analyte.

-

Mobile Phase Selection: A mixture of water and a miscible organic solvent is standard for RP-HPLC.[7][9][10]

-

Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

-

Aqueous Phase: To ensure good peak shape and reproducibility, especially for compounds with acidic or basic functional groups, controlling the mobile phase pH is often necessary.[9][10] The sulfonamide moiety has an acidic proton. Adding a small amount of acid, such as 0.1% formic acid, to the aqueous phase can suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensure the analyte is in a single, non-ionized form, leading to sharper, more symmetrical peaks.[7]

-

-

Detection: The presence of the aromatic phenyl ring in the analyte structure results in strong UV absorbance. A photodiode array (PDA) or UV-Vis detector is therefore suitable. The optimal detection wavelength (λmax) was determined by scanning a standard solution of the analyte from 200 to 400 nm. For aromatic sulfonamides, a wavelength around 254-265 nm is often effective.[6][11][12]

Optimization of Chromatographic Conditions

An isocratic elution was chosen for simplicity and robustness. The ratio of acetonitrile to acidified water was systematically adjusted to achieve an optimal retention time (typically between 3 and 10 minutes) and a good capacity factor (k'). A flow rate of 1.0 mL/min was selected as a standard condition, balancing analysis time with system pressure.

Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or PDA at 260 nm |

| Run Time | 10 minutes |

Detailed Protocols

Reagents and Materials

-

N-(4-methylphenyl)-2-butanesulfonamide reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Formic Acid (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm membrane filters for mobile phase and sample filtration

Preparation of Solutions

-

Mobile Phase Preparation (1 L): Carefully add 1.0 mL of formic acid to 399 mL of deionized water in a 1 L media bottle. Sonicate for 5 minutes to mix. Add 600 mL of acetonitrile. Mix thoroughly and degas by sonicating for 15 minutes or by vacuum filtration.

-

Diluent Preparation: Prepare a mixture of Acetonitrile:Water (60:40, v/v) to be used as the diluent for all standards and samples.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(4-methylphenyl)-2-butanesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity study.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Inject the prepared standard and sample solutions in a pre-defined sequence.

-

Integrate the peak area corresponding to the N-(4-methylphenyl)-2-butanesulfonamide peak.

-

Calculate the concentration of the analyte in the samples by comparing the peak area to a calibration curve generated from the working standards.

Method Validation (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]

Workflow for Method Validation

Caption: Workflow from initial method development to full validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5]

-

Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances (if available).

-

Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.

Linearity and Range

-

Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Table 1: Example Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 1.0 | 15,230 |

| 5.0 | 75,980 |

| 10.0 | 151,500 |

| 25.0 | 378,900 |

| 50.0 | 755,100 |

| 100.0 | 1,512,300 |

| r² | 0.9998 |

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.

-

Protocol: Spike a known amount of analyte into a blank sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |

| 80% | 40.0 | 39.8 | 99.5 |

| 100% | 50.0 | 50.3 | 100.6 |

| 120% | 60.0 | 59.7 | 99.5 |

Precision

Precision is expressed as the closeness of agreement among a series of measurements.

-

Repeatability (Intra-day Precision): Analyze six replicate samples of the same standard solution (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 3: Example Precision Data

| Parameter | Result (RSD%) |

| Repeatability (n=6) | 0.8% |

| Intermediate Precision (n=6) | 1.2% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

-

LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

Example Results: LOD: 0.2 µg/mL, LOQ: 0.7 µg/mL.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small changes to the method, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., Acetonitrile ± 2%)

-

-

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the RSD of results should be ≤ 2.0%.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of N-(4-methylphenyl)-2-butanesulfonamide. The comprehensive validation study demonstrates that the method is specific, linear over a wide range, accurate, precise, and robust. This validated protocol is fit for its intended purpose and can be confidently implemented in a quality control or research laboratory environment for routine analysis.

References

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Pena, A., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science. [Link]

-

Gika, E., et al. (2013). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO TC19 Workshop on Environmental Measurements. [Link]

-

Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

-

Dickie, A. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

-

Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Kiousi, A., et al. (2018). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Italian Journal of Animal Science. [Link]

-

Agrahari, V., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

-

Stojkovska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

-

Malviya, R., et al. (2023). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

-

Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). U.S. Food and Drug Administration. [Link]

-

HPLC Separation Modes. Waters Corporation. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sepscience.com [sepscience.com]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

Downstream applications of N-(4-methylphenyl)-2-butanesulfonamide derivatives

Application Note: Downstream Applications of N-(4-methylphenyl)-2-butanesulfonamide Derivatives

Executive Overview

The compound N-(4-methylphenyl)-2-butanesulfonamide (often referred to as N-(p-tolyl)-sec-butylsulfonamide) represents a highly versatile scaffold in modern chemical biology and synthetic chemistry. Structurally, it combines a lipophilic p-tolyl ring, a sterically tunable sec-butyl aliphatic chain, and a highly polar sulfonamide linker.

As a Senior Application Scientist, I have structured this guide to explore the two primary downstream trajectories of this scaffold:

-

Medicinal Chemistry: Its role as a pharmacophore for metalloenzyme inhibition (specifically Carbonic Anhydrase and COX-2).

-

Synthetic Chemistry: Its utility as a robust directing group for late-stage, transition-metal-catalyzed C–H functionalization.

This guide provides the theoretical causality behind these applications, alongside self-validating, step-by-step protocols for laboratory implementation.

Pathway I: Metalloenzyme Inhibition (Medicinal Chemistry)

Causality and Mechanism of Action

Sulfonamides are classical inhibitors of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes where isoforms like CA IX and CA XII are heavily overexpressed in hypoxic tumors [1]. While primary sulfonamides (-SO 2 NH 2 ) directly coordinate to the catalytic Zn 2+ ion, secondary N-aryl sulfonamides like N-(4-methylphenyl)-2-butanesulfonamide exhibit a different binding paradigm.